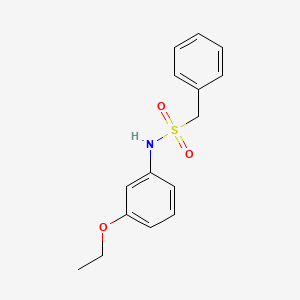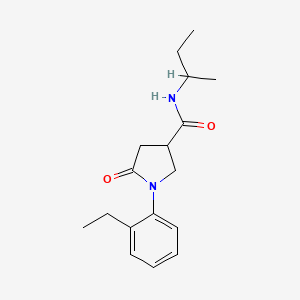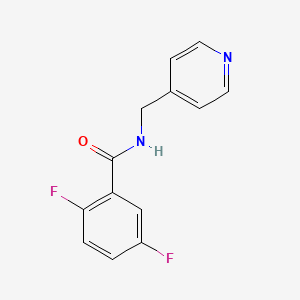![molecular formula C20H31N3O2 B4878555 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide, also known as NMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in studying the central nervous system.
作用機序
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. Activation of sigma-1 receptors by 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, and to enhance calcium signaling. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce pain and inflammation, protect against neurodegeneration, and enhance learning and memory. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-cancer effects, by inhibiting cell proliferation and inducing cell death in cancer cells.
実験室実験の利点と制限
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has high potency and selectivity for sigma-1 receptors, which allows for precise modulation of signaling pathways. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is also stable and easy to handle. However, one limitation of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is its potential toxicity, which needs to be carefully monitored in experiments.
将来の方向性
There are several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide. One area of interest is the role of sigma-1 receptors in addiction and substance abuse. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce drug seeking behavior in animal models of addiction, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, the anti-cancer effects of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide could be further explored for potential cancer therapies.
In conclusion, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that has shown potential in scientific research for studying the central nervous system. Its selective binding to sigma-1 receptors allows for precise modulation of signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide that could lead to new treatments for addiction, neurodegenerative diseases, and cancer.
合成法
The synthesis of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide involves the reaction of 4-bromomethylbenzoic acid with morpholine, followed by the addition of 1-piperidinepropanamine. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity.
科学的研究の応用
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used in scientific research as a tool to study the central nervous system. It has been shown to selectively bind to sigma-1 receptors, which are involved in regulating neurotransmitter release, calcium signaling, and cell survival. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used to investigate the role of sigma-1 receptors in various physiological and pathological processes, including pain, addiction, neurodegeneration, and cancer.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-9-4-12-22-10-2-1-3-11-22)19-7-5-18(6-8-19)17-23-13-15-25-16-14-23/h5-8H,1-4,9-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXHKYBRVSORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[3-(piperidin-1-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)



![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)